Structural Uniqueness and Tautomeric Equilibrium Profile Relative to Unsubstituted 1,3,4-Thiadiazole-2-thiol
The compound features a 2-furylmethylamino substituent at the 5-position, which distinguishes it from the unsubstituted 1,3,4-thiadiazole-2-thiol core. This substitution introduces an additional hydrogen bond donor (NH) and acceptor (furan oxygen), altering its molecular recognition properties. Furthermore, while 1,3,4-thiadiazole-2-thiols are known to exist in a thiol-thione tautomeric equilibrium, computational and experimental studies on analogous mercaptothiadiazoles confirm the thione form is predominant [1]. The presence of the 5-amino substituent in this compound can further influence this equilibrium, potentially impacting its reactivity and binding modes compared to the unsubstituted core [1].
| Evidence Dimension | Structural and Tautomeric Differentiation |
|---|---|
| Target Compound Data | 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol (C7H7N3OS2, MW 213.28) |
| Comparator Or Baseline | 1,3,4-Thiadiazole-2-thiol (C2H2N2S2, MW 118.18) |
| Quantified Difference | Introduction of a 2-furylmethylamino group (additional C5H5NO fragment) and associated shift in tautomeric equilibrium. |
| Conditions | Structural comparison based on molecular formula and class-level tautomerism studies on mercaptothiadiazoles. |
Why This Matters
This structural differentiation directly impacts molecular recognition, potential biological target engagement, and physicochemical properties, making the unsubstituted core an unsuitable surrogate in SAR studies.
- [1] Thermodynamic properties of 2-mercapto-, 2,5-dimethyl- and 2-mercapto-5-methyl-1,3,4-thiadiazole. (n.d.). Scholar-CNKI. View Source
